Delving into the Core Mechanism of MYCi361: A Technical Guide
Delving into the Core Mechanism of MYCi361: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of MYCi361, a small-molecule inhibitor of the MYC oncoprotein. The information presented herein is curated for an audience with a strong background in cancer biology and drug development, offering a detailed look at the molecular interactions, cellular consequences, and preclinical efficacy of this compound.
Core Mechanism of Action: Direct MYC Engagement and Degradation
MYCi361 functions as a direct inhibitor of MYC, a transcription factor frequently dysregulated in a majority of human cancers[1]. The compound exerts its anti-tumor effects through a dual mechanism of action: disruption of essential protein-protein interactions and induction of MYC protein degradation[2][3].
Direct Binding and Disruption of MYC/MAX Dimerization: MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM[4][5][6][7][8][9]. This binding occurs within the bHLHZip domain of MYC, specifically engaging amino acids 366-381, a region now considered a "hotspot" for small-molecule interaction[1]. By binding to this site, MYCi361 effectively disrupts the heterodimerization of MYC with its obligate partner, MAX[1][2][4][7]. This disruption is critical as the MYC/MAX heterodimer is the functional unit that binds to E-box DNA sequences in the promoter regions of target genes, thereby driving the expression of genes involved in cell proliferation, metabolism, and apoptosis[1][2].
Induction of Proteasome-Mediated Degradation: Beyond simply blocking its function, MYCi361 actively promotes the degradation of the MYC protein. It enhances the phosphorylation of MYC at threonine-58 (T58)[1][2][4][7][10]. The phosphorylation at T58 is a key signal for the ubiquitination of MYC by E3 ubiquitin ligases, which in turn marks the protein for degradation by the 26S proteasome[1]. This targeted degradation of MYC further diminishes its cellular levels and downstream oncogenic signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MYCi361 across various preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 3.2 μM | Cell-free assay | [4][5][6][7][8][9] |
| IC50 Values | |||
| 1.4 μM | LNCaP (Prostate Cancer) | [6][7] | |
| 1.6 μM | PC3 (Prostate Cancer) | [6] | |
| 2.1 μM | P493-6 (Lymphoma) | [6] | |
| 2.6 μM | MV4-11 (Leukemia) | [6][7] | |
| 2.9 μM | MycCaP (Prostate Cancer) | [6] | |
| 4.9 μM | SK-N-B2 (Neuroblastoma) | [6] | |
| 5.0 μM | HL-60 (Lymphoma) | [6] |
Table 2: In Vivo Pharmacokinetics in Mice
| Administration Route | Half-life (t½) | Cmax | Reference |
| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [6] |
| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) | [6] |
Signaling Pathway and Molecular Interactions
The following diagram illustrates the core signaling pathway affected by MYCi361.
Caption: Mechanism of action of MYCi361, illustrating MYC/MAX disruption and induced degradation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Cellular Thermal Shift Assay (CETSA):
This assay is employed to verify the direct engagement of MYCi361 with the MYC protein within a cellular context[2].
-
Cell Treatment: Culture MYC-dependent cancer cells to 80-90% confluency. Treat the cells with either vehicle control or MYCi361 at a specified concentration for a designated time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble MYC protein by Western blotting. A shift in the thermal stability of MYC in the presence of MYCi361 indicates direct binding.
Immunogenic Cell Death (ICD) Assays:
These assays are used to determine if MYCi361 treatment induces a form of cancer cell death that can stimulate an anti-tumor immune response[4].
-
Cell Treatment: Treat MycCaP cells with 4 µM MYCi361 for 72 hours[4].
-
Supernatant Collection: Collect the cell culture supernatants.
-
ATP Quantification: Quantify the amount of secreted ATP in the supernatant using a commercially available ATP assay kit.
-
HMGB1 Detection: Measure the levels of High Mobility Group Box 1 (HMGB1) protein in the supernatant via ELISA or Western blotting.
-
Calreticulin Exposure: For surface calreticulin detection, incubate treated cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cells by flow cytometry[4].
Experimental and Logical Workflows
The following diagram outlines the general workflow for evaluating MYC inhibitors like MYCi361.
Caption: A generalized workflow for the preclinical evaluation of a MYC inhibitor.
In Vivo Efficacy and Immune Modulation
Preclinical studies in mouse models have demonstrated that MYCi361 effectively suppresses in vivo tumor growth[2][4][5]. Treatment with MYCi361 in immunocompetent mouse models leads to an increase in the infiltration of immune cells, particularly CD3+ T cells, into the tumor microenvironment[1][2][4]. Furthermore, MYCi361 treatment has been shown to upregulate the expression of PD-L1 on tumor cells[2][4]. This finding is significant as it suggests a potential synergy with immune checkpoint inhibitors. Indeed, studies have shown that MYCi361 sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced anti-tumor responses[1][4][6][10]. However, it is important to note that MYCi361 has a narrow therapeutic index, and an improved analog, MYCi975, has been developed with better tolerability[3][6].
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. MYCi361 | c-Myc | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 8. shellchemtech.com [shellchemtech.com]
- 9. adooq.com [adooq.com]
- 10. aacrjournals.org [aacrjournals.org]
